(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride
Overview
Description
(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride is a chemical compound with the molecular formula C12H19NOS HCl. It is used primarily in research settings and is not intended for diagnostic or therapeutic use
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride typically involves the reaction of 2-methoxy-1-methyl-ethylamine with 4-methylsulfanyl-benzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 4-methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to convert the amine to a different functional group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Demethylated amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine hydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methylsulfanyl groups.
Properties
IUPAC Name |
1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS.ClH/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMQEICNJPHQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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